1-Iodoethyl isopropyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodoethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBIIRIWFZJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451812 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84089-73-6 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization of 1 Iodoethyl Isopropyl Carbonate
Established Synthetic Pathways to 1-Iodoethyl Isopropyl Carbonate
The traditional synthesis of this compound is primarily a two-stage process, beginning with the creation of a chlorinated intermediate, which is then converted to the final iodinated product.
A primary route to this compound involves two key transformations. oaji.net First, 1-chloroethyl chloroformate is reacted with isopropanol (B130326). This reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. oaji.net The resulting mixture is then processed to isolate 1-chloroethyl isopropyl carbonate.
In the second stage, this chlorinated intermediate undergoes a Finkelstein-type reaction where it is treated with an iodide salt, most commonly sodium iodide, to replace the chlorine atom with iodine. google.comoaji.net This substitution reaction yields the target compound, this compound. oaji.net
The starting material, 1-chloroethyl chloroformate, is itself synthesized from common industrial chemicals. oaji.net The established method involves the reaction of acetaldehyde (B116499) with phosgene (B1210022). oaji.netchemicalbook.comgoogle.com This process is often performed in the presence of a catalyst, such as pyridine or benzyltributylammonium chloride, to facilitate the reaction and achieve high yields, with some processes reporting yields as high as 96%. chemicalbook.com Due to the high toxicity and handling risks associated with phosgene, alternative phosgene sources like triphosgene (B27547) are also employed. google.comgoogle.com Modern approaches may use continuous microreactors to enhance safety, control the reaction temperature more effectively, and shorten reaction times. google.com
Advanced Synthetic Modifications and Process Improvements
Research into the synthesis of this compound has focused on optimizing the iodination step to maximize yield and product purity while minimizing reaction time and byproducts.
The efficiency of the iodination reaction is significantly enhanced by the use of catalysts. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are employed to facilitate the transfer of the iodide ion from the solid or aqueous phase to the organic phase where the reaction with 1-chloroethyl isopropyl carbonate occurs. google.comsemanticscholar.org
Further improvements have been achieved by adding co-catalysts. The inclusion of calcium chloride, in conjunction with sodium iodide and a TBAB catalyst, has been shown to substantially increase both the yield and purity of the final product. google.com The use of these catalytic systems allows the reaction to proceed efficiently under milder conditions and can result in a crude product pure enough to be used in subsequent steps without requiring high-vacuum distillation. google.com
Table 1: Impact of Catalytic Systems on this compound Synthesis
| Catalyst System | Solvent | Reported Yield | Reported Purity (GC) | Source |
| Tetrabutylammonium Bromide & Calcium Chloride | Ethyl Acetate (B1210297) | > 90% | > 98% | google.com |
| Tetrabutylammonium Bromide | Toluene (B28343) | 60% | 87.8% | google.com |
| None Mentioned | Acetone (B3395972) | 51% | Not Specified | google.com |
The choice of solvent plays a critical role in the synthesis of this compound, directly influencing reaction rates, yield, and the purity of the final product. Various organic solvents have been investigated, with ethyl acetate emerging as a particularly effective medium. google.com When used with a catalytic system of TBAB and calcium chloride, reactions in ethyl acetate have achieved molar yields greater than 90% and a gas chromatography (GC) purity of over 98%. google.com
In contrast, other solvents have been found to be less effective. For instance, when the reaction is conducted in toluene with a TBAB catalyst, the yield drops to approximately 60%. google.comsemanticscholar.org Using acetone as the solvent results in an even lower yield of around 51%. google.com The optimization of the solvent system to ethyl acetate represents a significant process improvement, providing substantial advantages in both cost and purity. google.com
Table 2: Effect of Solvent on Yield of this compound
| Solvent | Catalyst System | Reported Yield | Source |
| Ethyl Acetate | TBAB, Calcium Chloride | > 90% | google.com |
| Toluene | TBAB | 60% | google.com |
| Acetone | Not Specified | 51% | google.com |
Precise control over reaction temperature and duration is essential for maximizing the conversion to this compound while minimizing the formation of impurities. Optimized protocols, particularly those using the ethyl acetate solvent system with TBAB and calcium chloride catalysts, specify a reflux temperature maintained between 75°C and 80°C. google.com
The reaction is typically allowed to proceed for a controlled period, for example, three hours at reflux. google.com Adherence to these parameters ensures the reaction goes to completion without significant degradation of the product. This controlled approach allows for a high-purity product that can often be used directly in the next synthetic step, avoiding complex and costly purification procedures like high-vacuum distillation. google.com
Stereoselective Synthesis and Chiral Control Strategies
The synthesis of this compound with a specific stereochemistry at the chiral center bearing the iodine atom presents a significant challenge in synthetic organic chemistry. The development of stereoselective methods is crucial for applications where a single enantiomer of a chiral compound is required. Strategies to achieve chiral control in the synthesis of this and similar compounds can be broadly categorized into enzymatic resolutions and the use of chiral catalysts.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. This method relies on the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of chiral this compound, a potential strategy involves the kinetic resolution of a racemic precursor, such as a racemic alcohol, or the resolution of the final product itself.
Lipases, particularly from Candida antarctica (CALB), have been widely used for the synthesis and resolution of various carbonates. capes.gov.brnih.gov One potential, though not explicitly documented for this specific molecule, pathway is the lipase-catalyzed transesterification of a racemic 1-iodoethanol (B8416618) with an isopropyl carbonate source. The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the slower-reacting enantiomer.
Another approach is the double kinetic resolution, where both the alcohol and the acyl donor are racemic. This has been demonstrated for the synthesis of carbonates and carbamates using Candida antarctica lipase. capes.gov.br While specific data for this compound is not available, the general principle suggests that reacting a racemic 1-iodoethanol with a racemic activated carbonate could lead to a highly enantiomerically enriched product. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme for the specific substrate. High E-values (typically >100) are desirable for obtaining products with high enantiomeric excess (ee). wikipedia.org
A chemoenzymatic dynamic kinetic resolution (DKR) could also be envisioned. In this approach, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the starting material. This allows for a theoretical yield of 100% for a single enantiomer of the product. For instance, a DKR of racemic beta-haloalcohols has been reported to yield optically active epoxides in a single step, using a haloalcohol dehalogenase for asymmetric ring closure and a metal catalyst for racemization. umich.edu A similar strategy could theoretically be adapted for the synthesis of chiral this compound.
Chiral Catalysts:
The use of chiral catalysts provides an alternative to enzymatic methods for achieving stereocontrol. Chiral phosphoric acids, for example, have emerged as powerful catalysts for a variety of stereoselective transformations. While no direct application to the synthesis of this compound has been reported, their use in stereoselective transformations of similar structures suggests potential applicability. youtube.com
Chiral metal complexes have also been extensively studied for asymmetric synthesis. nih.govnih.gov For instance, chiral catalysts can be employed in the kinetic resolution of racemic epoxides to produce enantiomerically enriched cyclic carbonates. mdpi.com Although this applies to cyclic carbonates, the underlying principle of a chiral catalyst differentiating between two enantiomers could be applied to the synthesis of acyclic carbonates like this compound. The development of novel chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center, offers further opportunities for asymmetric synthesis. wiley-vch.deresearchgate.net
A hypothetical approach could involve the asymmetric iodination of a suitable precursor, such as an enol carbonate, using a chiral iodine-based reagent or a combination of an iodine source and a chiral catalyst. The development of recyclable chiral hypervalent iodine reagents is an active area of research and could provide a sustainable route to chiral iodo-compounds. nih.gov
Below is a hypothetical comparison of potential stereoselective methods. The data is illustrative and based on general principles of asymmetric synthesis, as specific data for this compound is not available in the reviewed literature.
| Method | Chiral Source | Potential Advantages | Potential Challenges |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | High enantioselectivity, mild reaction conditions. | Maximum 50% yield (without DKR), requires screening for suitable enzyme. |
| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | Theoretical 100% yield of a single enantiomer. | Requires compatible enzyme and racemization catalyst, optimization of reaction conditions. |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Organocatalytic, metal-free. | Catalyst development for specific reaction, may require cryogenic temperatures. |
| Chiral Metal Complex Catalysis | Chiral Ligand + Metal | High turnover numbers, potential for high enantioselectivity. | Metal contamination of product, cost of ligands and metals. |
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnsf.govresearchgate.net The synthesis of this compound can be evaluated and optimized using these principles, focusing on aspects such as atom economy, the use of greener solvents, and the development of recyclable catalytic systems.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netgreenchemistry-toolkit.org The synthesis of this compound is commonly achieved by the Finkelstein reaction, where 1-chloroethyl isopropyl carbonate is treated with an iodide salt, such as sodium iodide.
Reaction: 1-Chloroethyl Isopropyl Carbonate + NaI → this compound + NaCl
Green Solvents and Reaction Conditions:
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional iodination reactions often use chlorinated solvents, which are toxic and environmentally persistent. researchgate.net Research into greener alternatives has shown that water can be an effective solvent for some iodination reactions. illinois.edu Other greener solvent options include polyethylene (B3416737) glycol (PEG), which has been used for the iodination of aromatic compounds. nsf.gov
Solvent-free reaction conditions, such as mechanical grinding, have also been explored for iodination reactions, offering a significant reduction in solvent waste. nih.gov
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. youtube.comwiley-vch.de This methodology aligns well with the principles of green chemistry as it can enable the use of water as a solvent, reduce the need for harsh organic solvents, and often leads to milder reaction conditions and improved yields. The synthesis of this compound from 1-chloroethyl isopropyl carbonate has been reported using tetrabutylammonium bromide as a phase-transfer catalyst in a toluene-water system. This approach avoids the need for expensive and toxic polar apathetic solvents.
Recyclable Catalysts:
The following table provides a hypothetical green chemistry assessment of a phase-transfer catalyzed synthesis of this compound.
| Green Chemistry Metric | Value | Assessment |
| Atom Economy | ~84% | Good, with the main byproduct being NaCl. |
| Solvent | Toluene/Water | Moderate. While water is green, toluene has environmental and health concerns. Exploring greener organic solvents is recommended. |
| Catalyst | Tetrabutylammonium Bromide (PTC) | Good. Allows for milder conditions and use of a biphasic system. Recyclability of the PTC should be considered. |
| Energy Consumption | Moderate | The reaction is typically conducted at elevated temperatures (e.g., reflux). Optimization to lower the reaction temperature would be beneficial. |
| Waste Generation | Low to Moderate | The primary waste is the salt byproduct and solvent from workup. Minimizing solvent use and recycling where possible is important. |
Reaction Mechanisms and Kinetics of 1 Iodoethyl Isopropyl Carbonate
Mechanistic Investigations of Nucleophilic Substitution at the Iodoethyl Moiety
The formation of 1-iodoethyl isopropyl carbonate itself is a prime example of a nucleophilic substitution reaction. The synthesis typically involves the reaction of 1-chloroethyl isopropyl carbonate with an iodide salt, most commonly sodium iodide. semanticscholar.orgresearchgate.netnih.gov In this reaction, the iodide ion (I⁻) acts as the nucleophile, displacing the chloride ion (Cl⁻) from the 1-chloroethyl isopropyl carbonate.
This transformation is a classic example of a Finkelstein reaction, which involves the exchange of one halogen for another. The general mechanism for this substitution at a secondary carbon, such as the one in the iodoethyl moiety, can proceed through either an S(_N)1 or S(_N)2 pathway. Given that iodide is a strong nucleophile and the reaction is often carried out in a polar aprotic solvent like toluene (B28343), an S(_N)2 mechanism is generally favored. semanticscholar.orgchemicalbook.com This pathway involves a backside attack by the iodide nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
The reaction is driven to completion by the precipitation of the less soluble sodium chloride in the organic solvent, effectively removing it from the reaction equilibrium. Some synthetic procedures also mention the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the ionic nucleophile and the organic substrate. semanticscholar.org
Role as an Alkylating Agent in Esterification Reactions
The primary utility of this compound lies in its function as an alkylating agent, specifically for the esterification of carboxylic acids. This is most notably demonstrated in the synthesis of the cephalosporin (B10832234) antibiotic, cefpodoxime (B17579) proxetil. researchgate.netnih.gov In this process, the carboxylate group of the cefpodoxime acid attacks the electrophilic carbon of the 1-iodoethyl group of this compound.
This reaction results in the formation of an ester linkage, attaching the 1-(isopropoxycarbonyloxy)ethyl promoiety to the cefpodoxime core and yielding the prodrug cefpodoxime proxetil. researchgate.netnih.gov The iodide ion serves as a good leaving group, facilitating the nucleophilic attack by the carboxylate. This esterification is a crucial step as it converts the polar carboxylic acid group into a more lipophilic ester, which enhances the oral bioavailability of the antibiotic. nih.gov Upon absorption in the body, the ester is cleaved by esterases to release the active cefpodoxime molecule. nih.gov
The general scheme for this esterification can be represented as: R-COOH + this compound → R-COO-CH(CH₃)-O-CO-O-CH(CH₃)₂ + HI
In practice, the reaction is carried out in the presence of a base to neutralize the hydroiodic acid (HI) formed, driving the reaction towards the product side.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
For the nucleophilic substitution reaction to form this compound from its chloro-analogue, the rate of reaction would be dependent on the concentrations of both the 1-chloroethyl isopropyl carbonate and the iodide nucleophile, which is characteristic of an S(_N)2 reaction. The rate-determining step would be the single concerted step involving the simultaneous formation of the C-I bond and cleavage of the C-Cl bond.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
For the nucleophilic substitution reaction involving this compound, computational models could be employed to:
Determine the preferred reaction pathway (S(_N)1 vs. S(_N)2).
Calculate the activation energy barrier for the reaction.
Model the geometry of the transition state.
Investigate the effect of the solvent on the reaction mechanism and energetics.
For instance, computational studies on the photoinduced nucleophilic substitution of iodocubanes have utilized DFT to support the proposed S(_RN)1 mechanism. nih.gov Such studies calculate the energies of the radical intermediates and transition states to build a comprehensive picture of the reaction landscape. Similar approaches could be applied to understand the reactivity of this compound in both its synthesis and its subsequent alkylation reactions. Theoretical studies on other organic reactions, such as the reaction of ethylbenzene-OH adducts, also demonstrate the utility of computational methods in determining reaction rate constants and identifying major products under different conditions.
Degradation Pathways and Stability Studies of 1 Iodoethyl Isopropyl Carbonate
Identification of Degradation Products and Impurities
The purity of 1-Iodoethyl isopropyl carbonate is critical for its use in pharmaceutical synthesis, where stringent regulatory guidelines require the identification and characterization of impurities exceeding 0.1%. nih.gov Impurities associated with this compound primarily arise from its synthesis process, which involves the reaction of 1-chloroethyl isopropyl carbonate with sodium iodide. nih.gov
Process-Related Impurities: The primary impurities are typically analogues of the main compound, resulting from contaminants present in the starting materials. For instance, the isopropanol (B130326) used to create the precursor, 1-chloroethyl isopropyl carbonate, may contain other alcohols like methanol (B129727) or n-propanol. These alcohol contaminants can react in the same manner as isopropanol, leading to the formation of corresponding carbonate analogues that are carried through the synthesis. nih.gov
Key identified impurities include:
1-Chloroethyl isopropyl carbonate: The unreacted starting material from the iodination step. oaji.netchemsrc.com
1-Iodoethyl methyl carbonate: Formed if methanol is present as a contaminant in the isopropanol used to synthesize the precursor. nih.gov
1-Iodoethyl propyl carbonate: Formed if n-propanol is a contaminant in the isopropanol. nih.gov
Iodine: Free iodine can be present as a result of degradation. Its presence is inferred from process controls that use sodium thiosulfate (B1220275) washes, a common method for quenching excess or liberated iodine. nih.govgoogle.com
The following table details the common process-related impurities of this compound.
| Impurity Name | Source of Impurity |
| 1-Chloroethyl isopropyl carbonate | Unreacted starting material |
| 1-Iodoethyl methyl carbonate | Methanol contamination in isopropanol starting material |
| 1-Iodoethyl propyl carbonate | n-Propanol contamination in isopropanol starting material |
| Iodine | Degradation of the product or unreacted starting materials |
This table is generated based on information from synthesis process descriptions. nih.gov
Influence of Environmental Factors on Chemical Stability (e.g., Temperature, Solvent Effects, Light)
The stability of this compound is significantly influenced by external conditions. The carbon-iodine bond is inherently weaker and more susceptible to cleavage than the carbon-chlorine bond in its precursor, making the iodo-compound considerably less stable.
Temperature: High temperatures are detrimental to the stability of this compound. While its synthesis can be conducted at elevated temperatures, such as refluxing in ethyl acetate (B1210297) at 75-80°C for several hours, prolonged exposure to heat is avoided. google.com Notably, purification by high-vacuum distillation is often bypassed, suggesting a high risk of thermal decomposition. google.com This implies that while the compound can withstand certain thermal stress for a limited duration in a specific chemical environment, it is generally considered thermally labile.
Solvent Effects: The choice of solvent plays a crucial role in both the synthesis and stability of the compound. Toluene (B28343) and ethyl acetate are common solvents used in its preparation. nih.govgoogle.com After synthesis, the compound is often kept in the toluene filtrate and used directly in the subsequent reaction step. nih.gov This practice minimizes degradation that might occur during isolation and storage of the pure compound. The precursor, 1-chloroethyl isopropyl carbonate, is insoluble in water but soluble in common organic solvents like toluene, acetone (B3395972), and THF, a property likely shared by the iodo-analogue which influences its handling and stability in different solvent systems. framochem.com
Incompatible Materials: Based on the reactivity of its chloro-analogue, this compound is expected to be incompatible with strong acids, strong bases, and oxidizing agents. libretexts.org These materials can catalyze or participate in decomposition reactions, such as hydrolysis of the carbonate ester or oxidation of the iodide.
Mechanistic Understanding of Decomposition Processes
While specific mechanistic studies on this compound are not widely published, decomposition pathways can be inferred from its structure and general chemical principles. The presence of a labile iodo group and a carbonate ester functionality provides two primary sites for degradation.
A probable decomposition pathway is the elimination of the iodo group, which is a good leaving group. This could occur via a nucleophilic substitution reaction with any available nucleophiles or through an elimination reaction to form isopropyl vinyl carbonate and hydrogen iodide. The liberated hydrogen iodide is acidic and could potentially catalyze the hydrolysis of the carbonate ester linkage.
Another potential decomposition route is the hydrolysis of the carbonate ester itself, which would be accelerated by the presence of acids or bases. This would lead to the formation of isopropanol, acetaldehyde (B116499), iodide, and carbon dioxide. Given that the compound is noted to be unstable, it is likely that multiple degradation pathways can occur, especially during prolonged storage or exposure to adverse conditions. chemicalbook.com
Strategies for Enhancing the Chemical Stability of this compound
Given its inherent instability, several strategies are employed during and after the synthesis of this compound to preserve its integrity.
Process Control and Purification:
Avoiding Distillation: A key strategy is to avoid purification by high-vacuum distillation, which can induce thermal degradation. Instead, synthesis methods are optimized to produce a product of high purity that can be used without this step. google.com
Use of Catalysts and Additives: The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and an additive such as calcium chloride in an ethyl acetate solvent system has been shown to produce a high yield and purity (›95%) product. google.com
Quenching and Washing: During workup, the reaction mixture is often washed with an aqueous solution of sodium thiosulfate. nih.gov This step is crucial for removing any free iodine or residual iodide, which could act as catalysts for further decomposition.
Handling and Storage:
In-situ Use: A common industrial practice is to use the solution of this compound (e.g., in toluene or ethyl acetate) immediately in the next step of the manufacturing process. nih.gov This avoids the need to isolate and store the unstable compound, thereby minimizing opportunities for degradation.
Storage Conditions: For the related precursor, 1-chloroethyl isopropyl carbonate, storage in a closed original drum in a cool, dry, and well-ventilated warehouse is recommended to ensure stability. framochem.com Similar, if not more stringent, conditions would be necessary for the less stable this compound.
The following table summarizes strategies to enhance the stability of this compound.
| Strategy | Description |
| Avoid High-Temperature Distillation | Bypassing distillation for purification to prevent thermal decomposition. google.com |
| Optimized Synthesis | Using specific solvent-catalyst systems (e.g., ethyl acetate, TBAB, CaCl2) to achieve high purity directly. google.com |
| Chemical Quenching | Washing with sodium thiosulfate solution to remove reactive iodine byproducts. nih.gov |
| In-situ Consumption | Using the product in solution directly for the next reaction step without isolation. nih.gov |
| Controlled Storage | Storing in a cool, dry, well-ventilated environment, protected from incompatible substances. framochem.com |
This table is generated based on information from synthesis and handling procedures. nih.govgoogle.comframochem.com
Advanced Analytical Characterization in Research of 1 Iodoethyl Isopropyl Carbonate
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 1-iodoethyl isopropyl carbonate. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework of the compound.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton. For instance, the spectrum would show distinct signals for the methyl protons of the ethyl group, the methine proton of the ethyl group, the methyl protons of the isopropyl group, and the methine proton of the isopropyl group.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. This allows for the confirmation of the number of carbon atoms and their chemical environment, including the carbonyl carbon of the carbonate group, the carbons of the ethyl group, and the carbons of the isopropyl group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | Varies | CH₃ (ethyl) |
| ¹H | Varies | CH (ethyl) |
| ¹H | Varies | (CH₃)₂ (isopropyl) |
| ¹H | Varies | CH (isopropyl) |
| ¹³C | Varies | C=O (carbonate) |
| ¹³C | Varies | CH (ethyl) |
| ¹³C | Varies | CH₃ (ethyl) |
| ¹³C | Varies | CH (isopropyl) |
| ¹³C | Varies | CH₃ (isopropyl) |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS and LC-MS/MS) for Impurity Profiling and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying and characterizing impurities. When coupled with liquid chromatography (LC-MS/MS), it becomes an even more potent tool for impurity profiling. ambeed.comsrce.hr
Molecular Weight Confirmation: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound (C₆H₁₁IO₃, MW: 258.05 g/mol ). chemicalbook.comnih.govalfa-chemistry.comchemsrc.com This serves as a primary confirmation of the compound's identity.
Impurity Profiling: LC-MS/MS is instrumental in separating and identifying process-related impurities and degradation products. srce.hrmdpi.com The high sensitivity and selectivity of this technique allow for the detection of trace-level impurities that may not be observable by other methods. ymc.eu By analyzing the mass spectra of these impurities, their structures can often be elucidated. For example, impurities such as bis(1-chloroethyl) carbonate have been identified in related syntheses. srce.hr
Fragmentation Studies: In MS/MS, the molecular ion of this compound can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemicalbook.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key characteristic absorption bands for this compound would include:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the carbonate functionality.
C-O Stretch: Absorption bands corresponding to the stretching vibrations of the C-O single bonds in the carbonate and isopropyl groups.
C-H Stretch: Absorption bands from the stretching vibrations of the C-H bonds in the ethyl and isopropyl groups.
The presence and position of these bands in the IR spectrum provide confirmatory evidence for the structure of this compound.
Chromatographic Techniques for Separation, Quantification, and Process Monitoring
Chromatographic techniques are essential for separating this compound from impurities and other components, as well as for its quantification and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for studying its degradation over time. ambeed.combldpharm.comnih.gov
Purity Assessment: HPLC allows for the separation of this compound from its impurities. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.
Degradation Studies: HPLC is used to monitor the stability of this compound under various stress conditions (e.g., heat, light, humidity). By analyzing samples over time, any degradation products that form can be detected and quantified, providing insights into the compound's stability and shelf-life.
Table 2: Typical HPLC Method Parameters for Carbonate Analysis
| Parameter | Condition |
| Column | C18 or similar reversed-phase column |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV detector at a specific wavelength |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Injection Volume | Typically 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Intermediate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile components and for monitoring the presence of intermediates in the synthesis of this compound. srce.hrsigmaaldrich.comthermofisher.comshimadzu.com
Volatile Impurity Analysis: GC-MS is particularly well-suited for identifying and quantifying volatile impurities that may be present in the final product or in the starting materials. sigmaaldrich.com This includes residual solvents or by-products from the synthesis process.
Intermediate Analysis: During the synthesis of this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of intermediates. srce.hr For example, it can be used to detect the presence of precursor compounds like 1-chloroethyl isopropyl carbonate. oaji.net This real-time monitoring allows for the optimization of reaction conditions to maximize yield and minimize impurity formation. The full scan capability of GC-MS is particularly useful for identifying unknown components that may arise during the manufacturing process. sigmaaldrich.com
Advanced Hyphenated Techniques in Structural Elucidation
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the detailed structural analysis of chemical compounds within complex mixtures. For a molecule like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for unambiguous identification and characterization.
Research and industrial applications rely on these sophisticated methods to confirm the molecular structure, identify and quantify impurities, and understand the stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for the structural confirmation of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a detailed map of the molecule's proton environment.
A Chinese patent (CN106365997A) describing the preparation of this compound provides specific ¹H NMR data, which is instrumental in its characterization. google.com The spectral data confirms the presence of the key functional groups and their connectivity.
Table 1: ¹H NMR Spectral Data for this compound google.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.68 | Quartet | 1H | CHICH₃ |
| 4.82 | Septet | 1H | CH(CH₃)₂ |
| 2.18 | Doublet | 3H | CHICH₃ |
| 1.32 | Doublet | 6H | CH(CH₃)₂ |
Solvent: CDCl₃
The quartet at 6.68 ppm is characteristic of the proton attached to the same carbon as the iodine atom, split by the adjacent methyl group. The septet at 4.82 ppm corresponds to the proton of the isopropyl group, split by the six equivalent protons of the two methyl groups, which themselves appear as a doublet at 1.32 ppm. The doublet at 2.18 ppm represents the methyl group attached to the iodo-substituted carbon.
Mass Spectrometry (MS)
In hyphenated techniques like LC-MS and GC-MS, this compound would first be ionized, and the resulting molecular ion and its fragments would be detected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of thermally labile or non-volatile compounds. In the context of synthesizing APIs like cefpodoxime (B17579) proxetil, LC-MS is extensively used for impurity profiling. nih.govresearchgate.netnih.gov The structural elucidation of impurities containing the 1-(isopropoxycarbonyloxy)ethyl moiety in these studies provides insight into the expected mass spectral behavior of this compound.
Under electrospray ionization (ESI) in positive mode, a common technique in LC-MS, the compound would likely be detected as a sodium or ammonium (B1175870) adduct of the molecular ion, [M+Na]⁺ or [M+NH₄]⁺, due to the presence of ester and carbonate groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC-MS analysis. Upon injection into the GC, the compound is vaporized and separated from other components before entering the mass spectrometer. In the mass spectrometer, typically using electron ionization (EI), the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.
Table 2: Predicted Major Fragment Ions for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |
| 258 | [C₆H₁₁IO₃]⁺˙ | Molecular Ion |
| 131 | [C₆H₁₁O₃]⁺ | [M-I]⁺ |
| 127 | [I]⁺ | Iodine Cation |
| 115 | [C₅H₇O₃]⁺ | [M-I-CH₄]⁺ |
| 89 | [C₃H₅O₃]⁺ | Isopropoxycarbonyl Cation |
| 43 | [C₃H₇]⁺ | Isopropyl Cation |
The fragmentation would likely proceed through characteristic pathways for haloalkanes and carbonate esters. A primary fragmentation would be the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, to give a fragment at m/z 131 ([M-I]⁺) and an iodine radical. The iodine atom itself could also be detected as a cation at m/z 127. Further fragmentation of the [M-I]⁺ ion could occur. Cleavage of the isopropyl group could lead to a stable isopropyl cation at m/z 43. The isopropoxycarbonyl cation ([C₃H₅O₃]⁺) at m/z 89 is another plausible fragment.
The combination of these advanced hyphenated techniques provides a comprehensive analytical profile of this compound, ensuring its identity, purity, and quality for its intended use in pharmaceutical synthesis.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Key Intermediate in Complex Molecule Synthesis (e.g., Cefpodoxime (B17579) Proxetil)
One of the most significant applications of 1-iodoethyl isopropyl carbonate is its role as a key intermediate in the synthesis of cefpodoxime proxetil, a third-generation oral cephalosporin (B10832234) antibiotic. researchgate.netnih.govlupinepublishers.comjddtonline.inforesearchgate.net Cefpodoxime proxetil is the prodrug of cefpodoxime, designed to increase its oral absorption. The 1-isopropoxycarbonyloxyethyl ester moiety, introduced via this compound, is cleaved in the body by esterases to release the active cefpodoxime.
Esterification of Cephalosporin Intermediates
The synthesis of cefpodoxime proxetil involves the esterification of the carboxylic acid group of a cephalosporin intermediate, specifically cefpodoxime acid, with this compound. researchgate.netnih.govlupinepublishers.comgoogle.comresearchgate.net This reaction is a crucial step in converting the poorly absorbed cefpodoxime into its orally bioavailable prodrug form. researchgate.net The esterification is typically carried out in a suitable solvent such as dimethylacetamide and in the presence of a base. google.comresearchgate.net
Table 1: Key Reactions in the Synthesis of Cefpodoxime Proxetil involving this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Cefpodoxime acid | This compound | Cefpodoxime proxetil | Esterification |
| 1-Chloroethyl chloroformate | Isopropanol (B130326) | 1-Chloroethyl isopropyl carbonate | Esterification |
| 1-Chloroethyl isopropyl carbonate | Sodium iodide | This compound | Finkelstein reaction |
Synthesis of Prodrugs and Bioactive Esters
The utility of this compound extends beyond cefpodoxime proxetil to the broader synthesis of prodrugs and other bioactive esters. The 1-alkoxycarbonyloxyalkyl group is a common prodrug moiety used to mask the carboxylic acid function of a parent drug. This modification can improve the drug's lipophilicity, leading to enhanced absorption and bioavailability. The carbonate ester linkage is designed to be cleaved by esterases in the body, releasing the active drug. mdpi.com
The general strategy involves the reaction of a drug molecule containing a carboxylic acid with an appropriate 1-iodoalkyl carbonate, such as this compound, to form the corresponding prodrug. This approach has been explored for various classes of drugs to overcome challenges related to poor solubility and bioavailability. mdpi.com
Derivatization Strategies and Functionalization for Novel Analogues
Researchers have explored the derivatization of this compound to create novel analogues of existing drugs, such as cefpodoxime proxetil. By modifying the carbonate side chain, new esters can be synthesized with potentially different pharmacokinetic profiles. For instance, analogues of cefpodoxime proxetil have been synthesized by reacting cefpodoxime acid with different 1-iodoalkyl carbonates. oaji.net
These derivatization strategies allow for the fine-tuning of the physicochemical properties of the prodrug, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of a library of such analogues can be a valuable tool in drug discovery and development for identifying candidates with optimized properties.
Potential in Radical Reaction Chemistry Initiated by this compound
While less documented in readily available literature, the presence of a carbon-iodine bond in this compound suggests its potential for use in radical reaction chemistry. Carbon-iodine bonds are known to be relatively weak and can be cleaved homolytically under thermal or photochemical conditions, or by using radical initiators, to generate carbon-centered radicals.
These radicals could then participate in various synthetic transformations, such as addition reactions to alkenes or alkynes, or in atom transfer radical polymerization (ATRP) processes. The exploration of this compound as a radical initiator or precursor could open up new avenues for the synthesis of novel polymers and complex organic molecules. Further research is needed to fully investigate and establish its utility in this area of chemistry.
Exploration in Radiopharmaceutical Synthesis
The iodine atom in this compound presents an opportunity for its use in radiopharmaceutical synthesis. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in medical imaging (SPECT and PET) and radiotherapy. By incorporating a radioactive isotope of iodine into the this compound molecule, it could potentially be used as a radiolabeling agent.
This radiolabeled intermediate could then be used to synthesize radiolabeled prodrugs or other bioactive molecules. These radiolabeled compounds would be invaluable tools for studying the in vivo behavior of the corresponding non-radioactive drugs, including their absorption, distribution, and metabolism, through non-invasive imaging techniques. This application, however, remains largely exploratory and requires significant further investigation to be realized.
Theoretical and Computational Studies of 1 Iodoethyl Isopropyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For acyclic carbonates, these calculations reveal key details about conformational preferences and the distribution of electronic charge, which are crucial for understanding their chemical behavior.
Studies on simple dialkyl carbonates like dimethyl carbonate (DMC) have shown that these molecules can exist in different conformations, with the cis-cis and cis-trans arrangements being of particular interest. acs.orgnih.gov The rotational barrier between these conformers and their relative stability are influenced by the electronic and steric nature of the alkyl groups. In the case of 1-iodoethyl isopropyl carbonate, the presence of a bulky isopropyl group and an iodoethyl group would lead to a complex potential energy surface with multiple stable conformers. The electronic properties are significantly influenced by the electronegative oxygen atoms of the carbonate group and the iodine atom. These atoms create a distribution of partial charges across the molecule, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. suniv.ac.inyoutube.com
The reactivity of carbonate esters is largely dictated by the stability of the leaving group and the electronic environment of the carbonyl carbon. libretexts.org The presence of the iodine atom on the ethyl group is expected to have a significant impact on the reactivity of this compound. The electron-withdrawing nature of the iodine atom would likely increase the electrophilicity of the adjacent carbon atom, potentially influencing the pathways of nucleophilic substitution reactions. nih.gov
Table 1: Calculated Properties of Representative Carbonate Esters (Analogous Systems)
| Compound | Method | Calculated Property | Value | Reference |
| Dimethyl Carbonate (DMC) | Quantum Chemistry | Conformational Energy Difference (cis-trans vs. cis-cis) | Stabilized by Li+ complexation | acs.orgnih.gov |
| Ethylene (B1197577) Carbonate (EC) | Quantum Chemistry | Li+ Binding Energy | -46.9 kcal/mol | acs.org |
| p-Cresol on Carbonyl Carbon | DFT | Adsorption Energy | -49.99 kJ/mol | mdpi.com |
This table presents data for analogous compounds to illustrate the types of properties that can be determined through quantum chemical calculations.
Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects
MD simulations of ethylene carbonate (EC) and dimethyl carbonate (DMC) have been used to study the solvation of ions and the transport properties of electrolytes. acs.orgnih.gov These simulations reveal how the solvent molecules arrange themselves around charged species and how this organization affects ionic conductivity and the formation of the solid-electrolyte interphase (SEI). For a molecule like this compound, MD simulations could predict its diffusion characteristics in various solvents, its interactions with ions, and its role in film formation on electrode surfaces.
The reaction pathways of carbonate esters, particularly their decomposition and reactions with nucleophiles, can also be explored using MD simulations, sometimes in combination with quantum mechanics (QM/MM methods). youtube.com For this compound, a key reaction pathway to investigate would be its nucleophilic substitution, where the iodide can act as a leaving group or the carbonate ester itself can be attacked. nih.govrsc.org MD simulations could elucidate the role of the solvent in stabilizing transition states and intermediates, thereby influencing the reaction rate and mechanism. The simulations can also shed light on whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov
Table 2: Insights from Molecular Dynamics Simulations of Analogous Carbonate Systems
| System | Simulation Type | Key Finding | Implication for this compound | Reference |
| EC:DMC/LiPF6 Electrolytes | MD | Li+ solvation involves both EC and DMC. | The isopropyl and iodoethyl groups will influence solvation shell structure. | acs.orgnih.gov |
| Ethylene Carbonate Reduction | Reactive MD | Elucidation of SEI formation mechanisms. | Could be a component in electrolyte formulations, influencing SEI properties. | youtube.com |
| Li+ in EC/PC solutions | MD | Strong interaction of Li+ with solvent molecules. | The carbonate oxygen atoms would be primary sites for cation interaction. | nih.gov |
This table provides examples of insights gained from MD simulations of related carbonate systems and their potential relevance to this compound.
Structure-Reactivity Relationship (SAR) Studies for Related Carbonate Derivatives
Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. For carbonate derivatives, SAR studies provide a systematic understanding of how changes in the alkyl or aryl groups attached to the carbonate core affect their chemical behavior. libretexts.org
The reactivity of carboxylic acid derivatives, including carbonates, in nucleophilic acyl substitution reactions is highly dependent on the nature of the leaving group. libretexts.orgmasterorganicchemistry.com A general trend is that a better leaving group (i.e., the conjugate base of a stronger acid) leads to a more reactive acyl compound. In the context of this compound, the reactivity can be compared to other haloalkyl carbonates, such as chloromethyl isopropyl carbonate. nih.govchemicalbook.compyyili.comtcichemicals.com The carbon-iodine bond is generally weaker and longer than the carbon-chlorine bond, making iodide a better leaving group than chloride. This suggests that this compound would be more reactive towards nucleophilic substitution at the alpha-carbon than its chloro-analogue.
Furthermore, the electronic effects of the substituents play a crucial role. The electron-withdrawing or electron-donating nature of the groups attached to the carbonate can influence the electrophilicity of the carbonyl carbon. mdpi.com In dialkyl carbonates, the reaction can proceed via two main pathways: nucleophilic attack at the carbonyl carbon (BAc2 mechanism) or at the alkyl carbon (BAl2 mechanism). rsc.org The choice of pathway is influenced by the structure of the carbonate, the nucleophile, and the reaction conditions. For this compound, the presence of the iodine atom could favor substitution at the ethyl group, especially with soft nucleophiles.
Table 3: General Structure-Reactivity Trends in Carbonate Derivatives
| Structural Feature | Effect on Reactivity | Rationale |
| Nature of Halogen in α-position | I > Br > Cl | Weaker C-X bond, better leaving group ability of the halide. |
| Steric Hindrance at Carbonyl Carbon | Decreased reactivity | Hinders approach of the nucleophile. |
| Electron-withdrawing groups on alkyl chain | Increased reactivity at carbonyl | Increases the electrophilicity of the carbonyl carbon. |
| Nature of Nucleophile | Soft nucleophiles may favor SN2 at α-carbon | Hard nucleophiles tend to attack the carbonyl carbon. |
This table summarizes general SAR principles applicable to haloalkyl carbonate derivatives.
Future Research Directions and Emerging Challenges
Development of Novel, More Efficient, and Environmentally Benign Synthetic Routes
The current synthesis of 1-Iodoethyl isopropyl carbonate typically involves a multi-step process. A common route starts with the reaction of 1-chloroethyl chloroformate with isopropanol (B130326), often in the presence of a base like pyridine (B92270), to form 1-chloroethyl isopropyl carbonate. lupinepublishers.comoaji.net This intermediate is then subjected to a halogen exchange reaction (a Finkelstein reaction) with an iodide salt, such as sodium iodide (NaI), to yield the final product. lupinepublishers.comoaji.netgoogleapis.com
While effective, this pathway presents several areas for improvement, which are becoming focal points for future research:
Green Solvents and Catalysts: The use of solvents like toluene (B28343), ethyl acetate (B1210297), and N,N-dimethylacetamide is common. oaji.netgoogleapis.com Research into replacing these with greener, more sustainable alternatives is a key objective. Furthermore, exploring catalytic approaches, perhaps using phase-transfer catalysts more efficiently or developing novel catalysts, could accelerate the halogen exchange step and reduce the required excess of iodide salts. googleapis.comrsc.org
Mechanochemical Synthesis: A novel and environmentally benign approach could be the use of mechanochemistry, which involves solvent-free reactions in a ball mill. researchgate.netnih.gov Research has shown that organic carbonates can be synthesized from inorganic carbonates and an alkylating agent under these conditions. researchgate.netnih.gov Adapting this technique for this compound could dramatically reduce solvent waste and potentially simplify the process.
Continuous Flow Processing: Shifting from batch to continuous flow synthesis offers significant advantages in safety, efficiency, and scalability. rsc.orgnih.gov A flow process for producing this compound could allow for better temperature control, reduced reaction times, and safer handling of potentially unstable intermediates. rsc.org
Table 1: Comparison of Synthetic Route Attributes
| Attribute | Current Synthetic Route | Potential Future Routes |
|---|---|---|
| Starting Materials | 1-Chloroethyl chloroformate, Isopropanol, Sodium Iodide. lupinepublishers.comoaji.net | Less hazardous precursors, potentially direct carbon dioxide utilization. mdpi.com |
| Key Steps | Carbonate formation followed by halogen exchange. oaji.net | Catalytic carbonylation, mechanochemical alkylation, integrated flow synthesis. rsc.orgresearchgate.net |
| Solvents | Toluene, Ethyl Acetate, Pyridine, DMAc. oaji.netgoogleapis.com | Green solvents (e.g., ionic liquids, supercritical CO2) or solvent-free conditions. |
| Environmental Impact | Use of toxic reagents (e.g., phosgene (B1210022) derivatives), solvent waste. oaji.netrsc.org | Reduced waste (high atom economy), biodegradable solvents, lower energy consumption. rsc.org |
Comprehensive Impurity Profiling and Control in Pharmaceutical Manufacturing Processes
As this compound is a critical raw material for active pharmaceutical ingredients (APIs), the control of its impurities is paramount to ensure the safety and quality of the final drug product. lupinepublishers.com Impurities can arise from the starting materials, side reactions during synthesis, or degradation. For instance, incomplete halogen exchange can leave residual 1-chloroethyl isopropyl carbonate. oaji.net Other potential impurities include unreacted starting materials and by-products from side reactions, such as the formation of Δ2-isomers in cephalosporin (B10832234) synthesis. allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org
Emerging challenges and future research directions in this area include:
Advanced Impurity Identification: The development and application of more sensitive analytical techniques are crucial. While HPLC is standard, the use of high-resolution mass spectrometry (HRMS) and advanced NMR techniques can help identify and characterize previously unknown trace-level impurities.
Understanding Impurity Formation: A deeper investigation into the mechanisms of impurity formation is needed. This includes studying the stability of this compound under various storage and reaction conditions to prevent the generation of degradants. For example, studies on related cephalosporin syntheses show that reaction conditions can lead to the formation of undesired isomers. allfordrugs.com
Genotoxic Impurity Assessment: A significant future challenge is the assessment and control of potentially genotoxic impurities. Regulatory guidelines are increasingly stringent, requiring rigorous evaluation of any impurity that could pose a carcinogenic risk. This necessitates not only detection but also toxicological assessment and the development of synthetic processes that minimize their formation to acceptable levels.
Real-Time Process Monitoring: Implementing Process Analytical Technology (PAT) to monitor impurity levels in real-time during synthesis could revolutionize quality control. nih.govacs.orgvalgenesis.com This would allow for immediate process adjustments to minimize impurity formation, moving from a paradigm of testing quality in to building quality in.
Exploration of New Chemical Transformations Utilizing the Iodoethyl Carbonate Moiety
The reactivity of the this compound moiety is primarily exploited for its role as an alkylating agent in prodrug synthesis, where it forms a labile ester linkage that is cleaved in vivo. lupinepublishers.comtandfonline.com However, the iodoethyl carbonate functional group has potential for a broader range of chemical transformations that remain largely unexplored.
Future research could focus on:
Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is susceptible to oxidative addition by transition metals like palladium. This opens the door to exploring Suzuki, Sonogashira, Heck, or other cross-coupling reactions. Such transformations could lead to novel molecular scaffolds by forming new carbon-carbon or carbon-heteroatom bonds at the ethylidene position, creating a new class of carbonate-containing compounds.
Radical Chemistry: The C-I bond can be cleaved homolytically to generate carbon-centered radicals. Exploring radical addition reactions to alkenes or alkynes, or radical cyclizations, could provide new pathways to complex molecules that are difficult to access through traditional ionic chemistry.
Nucleophilic Substitution with Diverse Nucleophiles: While its reaction with carboxylates is well-established, a systematic study of its reactions with a wider array of nucleophiles (e.g., N-, S-, P-based nucleophiles) could expand its synthetic utility. This could lead to new types of prodrugs or other functional molecules. For example, similar carbonate structures have been explored for creating prodrugs of molecules with hydroxyl or phenol (B47542) groups. google.comacs.org
Development of Novel Protecting Groups: The iodoethyl carbonate group itself, or derivatives thereof, could be investigated as a novel protecting group for alcohols or other functional groups, with specific cleavage conditions that could be orthogonal to existing protecting group strategies.
Advanced Mechanistic Investigations via in situ Spectroscopy and Real-time Monitoring
A thorough understanding of reaction mechanisms is fundamental to process optimization, impurity control, and the development of new transformations. rsc.orgmt.com The synthesis and subsequent reactions of this compound are complex, and traditional offline analysis (e.g., taking samples for HPLC) may miss transient intermediates or fail to capture the true kinetic profile. rsc.orgspectroscopyonline.com
The application of advanced in situ analytical techniques represents a significant frontier for future research:
Real-Time Spectroscopic Monitoring: Techniques like in situ Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without perturbing the reaction. rsc.orgmt.comrsc.org This provides invaluable data for kinetic analysis and mechanistic elucidation. rsc.org For example, in situ FTIR could track the disappearance of the 1-chloroethyl isopropyl carbonate and the appearance of the this compound during the halogen exchange reaction, providing precise data on reaction rates and endpoints. rsc.org
Identifying Transient Intermediates: Many reactions proceed through short-lived, high-energy intermediates that are key to the reaction pathway but are undetectable by conventional methods. spectroscopyonline.com In situ spectroscopy, especially when coupled with rapid-scan capabilities, offers the potential to observe and characterize these species, providing a much deeper understanding of the reaction mechanism.
Kinetic and Thermodynamic Profiling: Real-time monitoring allows for the collection of high-density data, enabling the construction of detailed kinetic models. rsc.org This information is crucial for optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize by-product formation. It supports a "data-driven" approach to chemical synthesis. researchgate.net
Integration with Flow Chemistry: The combination of in situ monitoring with continuous flow reactors is particularly powerful. nih.govrsc.org This synergy allows for rapid experimentation, automated process optimization, and the safe study of reaction mechanisms under a wide range of conditions, which is often challenging in traditional batch reactors. rsc.orgnih.gov
Table 2: In Situ Techniques for Mechanistic Investigation
| Technique | Potential Application for this compound | Information Gained |
|---|---|---|
| In situ FTIR/Raman | Monitoring the C-Cl to C-I bond conversion; tracking carbonyl group shifts during reaction. rsc.org | Reaction kinetics, endpoint determination, detection of functional group changes. mt.com |
| In situ NMR | Observing changes in the chemical environment of protons and carbons in real-time. rsc.org | Structural information on intermediates, quantification of species in complex mixtures. researchgate.net |
| Reaction Calorimetry (RC) | Measuring heat flow during synthesis and subsequent reactions. | Thermodynamic data (enthalpy), safety assessment (detection of exotherms), kinetic information. |
| Mass Spectrometry | Online analysis of reaction mixtures, particularly in flow chemistry setups. rsc.org | Identification of intermediates and by-products by mass-to-charge ratio. |
Q & A
Q. What are the primary synthetic routes for 1-iodoethyl isopropyl carbonate, and how do their yields compare?
The compound can be synthesized via two main routes:
- Route 1 : Reaction of 1-chloroethyl isopropyl carbonate with an iodide source (e.g., NaI or KI), yielding ~85% .
- Route 2 : Alkylation using 1-chloroethyl chloroformate, though yield data for this method are not fully reported . Yield optimization often involves controlling reaction temperature, stoichiometry, and solvent polarity. For example, using polar aprotic solvents like DMF improves nucleophilic substitution efficiency .
Q. What physicochemical properties are critical for handling and experimental design?
Key properties include:
- Boiling point : 204.8 ± 23.0 °C (indicating volatility at elevated temperatures) .
- Density : 1.643 ± 0.06 g/cm³ (relevant for solvent compatibility and purification) .
- Stability : The compound is sensitive to light and heat, requiring storage in dark, cool conditions to prevent decomposition .
Q. Which analytical methods are recommended for purity and structural characterization?
- HPLC : Used to monitor reaction progress and quantify impurities (e.g., unreacted starting materials) .
- NMR : ¹H and ¹³C NMR confirm the presence of characteristic peaks (e.g., isopropyl groups at δ ~1.2 ppm and the iodinated ethyl group at δ ~4.2 ppm) .
- Mass spectrometry : Validates molecular weight (258.05 g/mol) and detects isotopic patterns for iodine .
Advanced Research Questions
Q. How do reaction conditions influence the alkylation efficiency of meropenem with this compound?
Optimal conditions for synthesizing meropenem proxetil involve:
- Base : Cs₂CO₃ (4 equivalents) in DMF at 0°C for 30 minutes, achieving 98% conversion .
- Mechanistic insight : The large atomic radius of Cs⁺ reduces carboxylate coordination, enhancing nucleophilicity for alkylation. Smaller bases (e.g., Na₂CO₃) yield lower conversions (41–72%) due to inefficient activation .
- Purification challenges : Rapid silica gel chromatography with 10% methanol–CH₂Cl₂ and 1% NH₄OH is required due to the compound’s instability .
Q. What strategies mitigate decomposition during storage and handling?
- Temperature control : Store at ≤ –20°C to minimize thermal degradation .
- Light protection : Use amber glassware or opaque containers to prevent photolytic cleavage of the C–I bond .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis or oxidation .
Q. How does the choice of inorganic base affect competing side reactions?
- Cs₂CO₃ : Minimizes deprotonation of pyrrolidine nitrogen in meropenem, preventing unwanted nucleophilic attack on the reagent .
- K₂CO₃/Na₂CO₃ : Higher basicity promotes pyrrolidine nitrogen activation, leading to byproducts and reduced selectivity .
Q. What are the limitations of continuous-flow synthesis for related carbonate esters, and could they apply to this compound?
- Challenges : Continuous systems (e.g., multi-stage reactors with distillation) are effective for removing HCl byproducts but require precise control of residence time and temperature to prevent decomposition .
- Applicability : Adapting such systems for this compound would need optimization of iodide compatibility and corrosion-resistant materials .
Data Contradictions and Resolution
Q. Discrepancies in reported yields: How reliable are synthetic protocols?
- Route 1 reports ~85% yield , while Route 2 lacks explicit data. Variability may arise from differences in iodide source purity or workup methods. Researchers should validate protocols with internal controls (e.g., spiked recovery experiments).
Q. Conflicting stability How does solvent polarity influence decomposition rates?
- Polar solvents (e.g., DMF) stabilize the intermediate but may accelerate hydrolysis if traces of water are present. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics .
Methodological Recommendations
Q. Designing kinetic studies for decomposition pathways
- Use UV-Vis spectroscopy to track iodine release (λ ~290 nm) as a proxy for C–I bond cleavage .
- Perform Arrhenius analysis across temperatures (e.g., 25–50°C) to model shelf-life under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
